molecular formula C64H62N8O2Si3 B123402 Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine CAS No. 153454-02-5

Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine

Cat. No. B123402
M. Wt: 1059.5 g/mol
InChI Key: ZFPSRHZZPMUXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including biomedical imaging, cancer therapy, and electronic devices.

Mechanism Of Action

The mechanism of action of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine varies depending on its application. In biomedical imaging, this compound acts as a contrast agent by shortening the relaxation time of nearby water protons, resulting in a brighter signal in MRI images. In cancer therapy, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine can be activated by light to produce reactive oxygen species (ROS), which can induce cell death in cancer cells. In electronic devices, this compound can act as a semiconductor or a photosensitive material, depending on its chemical structure and properties.

Biochemical And Physiological Effects

Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been shown to have minimal toxicity and low cytotoxicity in vitro and in vivo studies. However, its long-term effects on human health are still unknown, and further studies are needed to assess its safety and efficacy in clinical applications.

Advantages And Limitations For Lab Experiments

Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has several advantages for lab experiments, including its high solubility in various solvents, excellent stability in biological environments, and low toxicity. However, its synthesis can be challenging and time-consuming, and its properties can vary depending on the synthesis method and conditions.

Future Directions

There are several future directions for the research on Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine. In biomedical imaging, this compound can be further optimized for its relaxivity and targeted delivery to specific tissues or cells. In cancer therapy, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine can be combined with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce side effects. In electronic devices, this compound can be further studied for its potential use in flexible and wearable electronics. Additionally, further studies are needed to assess the long-term safety and efficacy of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine in clinical applications.
Conclusion
In conclusion, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in biomedical imaging, cancer therapy, and electronic devices make it a promising candidate for further studies and development. However, its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions require further investigation to fully understand its potential.

Synthesis Methods

The synthesis of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine involves the reaction of 2,3-naphthalocyanine with dimethylthexylsiloxy groups. This reaction results in the formation of a silicon-containing compound that has improved solubility and stability in various solvents. The synthesis of this compound has been reported in several scientific studies and can be achieved through different methods, including microwave irradiation, reflux, and ultrasonic-assisted methods.

Scientific Research Applications

Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been extensively studied for its potential applications in various scientific fields. In biomedical imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity and excellent stability in biological environments. It has also been investigated for its potential use in cancer therapy, where it can be used as a photosensitizer for photodynamic therapy (PDT). Additionally, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been studied for its potential use in electronic devices, such as organic photovoltaics and organic field-effect transistors.

properties

CAS RN

153454-02-5

Product Name

Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine

Molecular Formula

C64H62N8O2Si3

Molecular Weight

1059.5 g/mol

IUPAC Name

2,3-dimethylbutan-2-yl-dimethyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+)

InChI

InChI=1S/C48H24N8.2C8H19OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-7(2)8(3,4)10(5,6)9;/h1-24H;2*7H,1-6H3;/q-2;2*-1;+4

InChI Key

ZFPSRHZZPMUXPO-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]

Other CAS RN

153454-02-5

synonyms

is(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine
bis-DSN

Origin of Product

United States

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